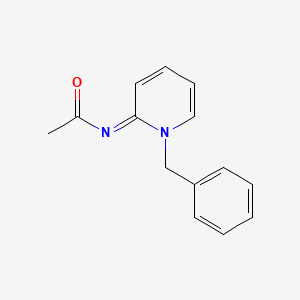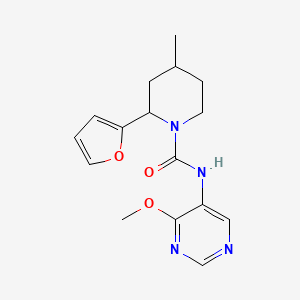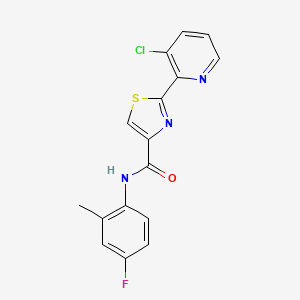
N-(1-benzylpyridin-2-ylidene)acetamide
Descripción general
Descripción
N-(1-benzylpyridin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibitors : A study synthesized derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, which were tested as corrosion inhibitors. These compounds demonstrated promising inhibition efficiencies, making them relevant in materials science and engineering for protecting metals from corrosion (Yıldırım & Cetin, 2008).
Pharmaceutical Compositions : Certain derivatives of this compound have been used in pharmaceutical compositions and therapeutic applications. For example, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate or its solvate has been indicated in medical applications, showing the compound's relevance in drug design and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Structure-Activity Relationships in Medicine : In the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, analogs of these acetamide derivatives have been evaluated for their stability and therapeutic effects. Such research is crucial for understanding disease pathways and developing targeted therapies (Stec et al., 2011).
Antimicrobial and Quantum Calculations : The antimicrobial activity of novel sulfonamide derivatives has been studied alongside quantum calculations to provide a correlation between experimental and theoretical analyses. These kinds of studies are vital in the discovery and optimization of new antimicrobials (Fahim & Ismael, 2019).
Anticancer Activity : Some acetamide derivatives have been synthesized and tested for their anticancer activity. The most potent cytotoxic effects were found against specific leukemia cell lines, highlighting the compound's potential in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).
Propiedades
IUPAC Name |
N-(1-benzylpyridin-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(17)15-14-9-5-6-10-16(14)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQVJIQKAOATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C=CC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,4-difluoro-5-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]benzoate](/img/structure/B7663776.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![2-Ethyl-6-[4-(2-methylpropoxy)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7663800.png)

![4-[5-[(4-Fluoro-2-methoxyanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7663815.png)
![3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole](/img/structure/B7663825.png)
![3-methyl-2-phenyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]azetidine-1-carboxamide](/img/structure/B7663847.png)
![Methyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-methylbenzoate](/img/structure/B7663850.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)



![2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B7663878.png)
